2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid
Description
Properties
CAS No. |
2551117-92-9 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c1-12-4-7(6(10)11)3-2-5(9)8-7/h2-4H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
DDTUFYWEZOQHHS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCC(=O)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Protection
A common strategy involves functionalizing glutamic acid or its esters to introduce the methoxymethyl group prior to cyclization. For example, diethyl 2-(methoxymethyl)glutamate can be synthesized via alkylation of diethyl glutamate using methoxymethyl chloride in the presence of a base such as triethylamine. The ester groups are subsequently hydrolyzed under acidic conditions (e.g., hydrochloric acid in methanol) to yield the dicarboxylic acid intermediate.
Decarboxylation and Lactam Formation
The dicarboxylic acid undergoes thermal decarboxylation at 100–130°C or catalyzed decarboxylation using organic bases like triethylamine at 60–90°C. This step generates a monocarboxylic acid, which cyclizes to form the pyrrolidone ring. Intramolecular lactamization is facilitated by dehydrating agents such as acetic anhydride, promoting both isomerization and ring closure.
Table 1: Reaction Conditions for Cyclization of Glutamate Derivatives
| Parameter | Optimal Range | Catalyst/Reagent | Yield (%) |
|---|---|---|---|
| Decarboxylation Temp. | 90°C (with triethylamine) | Triethylamine | 65–75 |
| Lactamization Agent | 3 eq. acetic anhydride | Acetic anhydride | 82 |
| Solvent System | Acetic acid/methanol (3:1) | – | – |
Functionalization of 5-Oxopyrrolidine-2-Carboxylic Acid
Direct Alkylation Strategies
Introducing the methoxymethyl group post-cyclization presents challenges due to the reactivity of the lactam nitrogen. However, alkylation can be achieved using methoxymethyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide in dichloromethane). The reaction proceeds at 40°C for 12 hours, yielding the substituted product after purification via recrystallization from toluene-heptane mixtures.
Hydroxymethyl Intermediate Oxidation
An alternative route involves oxidation of a hydroxymethyl precursor. 2-(Hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid, synthesized via reductive amination of levulinic acid derivatives, is treated with methyl iodide in the presence of silver oxide to form the methoxymethyl ether. This method avoids direct alkylation of the lactam ring, improving regioselectivity.
Key Challenges :
-
Competing N-alkylation leading to byproducts.
-
Acid sensitivity of the lactam ring during methylation.
Itaconic Acid-Based Synthesis (Non-Benchchem Routes)
Condensation with Methoxymethylamine
Itaconic acid reacts with methoxymethylamine in refluxing ethanol to form a Michael adduct, which cyclizes upon acid catalysis (e.g., p-toluenesulfonic acid). The intermediate imine is hydrolyzed under mild acidic conditions (pH 4–5) to yield the target compound.
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent polarity and catalyst loading. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote esterification side reactions. A balance is achieved using methanol with 0.2 eq. hydrochloric acid, yielding 70–78% product after 6 hours.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 2-(Methoxymethyl)-5-Oxopyrrolidine-2-Carboxylic Acid Synthesis
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Glutamate Cyclization | Diethyl glutamate | Lactamization | 82 | 98 |
| Post-Alkylation | 5-Oxopyrrolidine-2-carboxylic acid | Phase-transfer alkylation | 58 | 90 |
| Itaconic Acid Route | Itaconic acid | Michael addition | 75 | 95 |
Advantages of Glutamate Route :
Limitations of Post-Alkylation :
-
Low yields due to competing reactions.
-
Requires rigorous purification.
Catalytic and Green Chemistry Innovations
Iridium-Catalyzed Asymmetric Synthesis
While the patent US9790181B2 utilizes iridium catalysts for piperidine derivatives, analogous approaches could be adapted for pyrrolidone synthesis. Enantioselective hydrogenation of ketone precursors using Ir/(S)-Segphos achieves >90% enantiomeric excess (ee) in related systems.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is in the synthesis of pharmaceuticals . It serves as a key intermediate in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity . The compound's structure allows it to be modified into various analogs that exhibit significant biological activities, including anticancer and antimicrobial effects.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of 5-oxopyrrolidine show promising anticancer activity against A549 lung cancer cells. Compounds bearing specific substituents demonstrated potent activity, suggesting their potential as therapeutic agents for cancer treatment .
- Antimicrobial Properties : Studies have highlighted the effectiveness of certain 5-oxopyrrolidine derivatives against multidrug-resistant strains of Staphylococcus aureus. These findings underscore the compound's potential in developing new antibiotics .
Biochemical Research
In biochemical contexts, this compound is utilized to study enzyme activities and metabolic pathways. Its ability to act as a substrate or inhibitor makes it valuable for understanding complex biological processes and developing therapeutic strategies .
Polymer Chemistry
The compound is also incorporated into polymer formulations , where it enhances material properties such as flexibility and strength. This application is particularly beneficial in manufacturing processes where improved material characteristics are essential .
Agricultural Chemistry
In agricultural settings, this compound contributes to the development of agrochemicals. Its role in formulating pest control agents aims to create more effective and environmentally friendly solutions for agricultural practices .
Analytical Chemistry
The compound serves as a standard in various analytical methods, aiding in the accurate quantification of related compounds across different samples. This application is crucial in both research and industrial settings where precise measurements are required .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of the pyrrolidine ring is critical for modulating physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
Notes:
- The methoxymethyl group likely reduces LogP compared to aryl-substituted analogs, favoring interactions in aqueous biological environments.
- Chloro-phenyl derivatives exhibit lower solubility due to aromatic hydrophobicity .
Biological Activity
2-(Methoxymethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, and presents relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrrolidine ring with a carboxylic acid group and a methoxymethyl substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H13NO4 |
| Molecular Weight | 173.19 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of oxopyrrolidine compounds. In particular, compounds structurally similar to this compound have shown promising results against various cancer cell lines.
-
Case Study: A549 Cell Line
- A study evaluated the cytotoxic effects of several 5-oxopyrrolidine derivatives on the A549 human lung adenocarcinoma cell line. The compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay.
- Results indicated that certain derivatives exhibited significant cytotoxicity, with some reducing cell viability to as low as 66% compared to control treatments like cisplatin .
- Structure-Activity Relationship
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been investigated, particularly against multidrug-resistant bacterial strains.
- Screening Against Resistant Strains
- Mechanisms of Action
Research Findings
The following table summarizes key findings from recent studies on the biological activity of 5-oxopyrrolidine derivatives related to this compound:
Q & A
Q. How can this compound be integrated into drug discovery pipelines?
- Methodological Answer : Combine:
- SAR Studies : Modify the methoxymethyl group to optimize logP (target ~1.5–2.5).
- ADMET Predictions : Use SwissADME to assess bioavailability (%F >30%) and CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
